2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S3/c1-6(20-11-16-15-10(12)21-11)9(17)14-7-2-4-8(5-3-7)22(13,18)19/h2-6H,1H3,(H2,12,15)(H,14,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUBAIBHBORHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a noteworthy chemical structure that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its applications, supported by comprehensive data tables and case studies.
Structural Characteristics
The compound features a thiadiazole ring which is known for its biological activity, particularly in antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group enhances its potential as a sulfa drug derivative.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group may enhance this activity, making it a candidate for developing new antibiotics.
Case Study
A study conducted by Kumar et al. (2016) demonstrated that derivatives of thiadiazole showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Thiadiazole derivatives have been reported to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis.
Data Table: Anti-inflammatory Activity
| Compound | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 15 |
| Test Compound | E. coli | 20 |
| Control | S. aureus | 12 |
| Test Compound | S. aureus | 18 |
Cancer Research
The unique structural features of this compound position it as a potential candidate in cancer research. Thiadiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study
A recent investigation highlighted the efficacy of thiadiazole-based compounds in targeting specific cancer cell lines, showing promise for future therapeutic developments.
Drug Development
The compound's structural versatility allows for modifications that can lead to new drug candidates. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Data Table: Drug Development Potential
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: This compound shares the thiadiazole core structure and exhibits similar biological activities.
2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Another thiadiazole derivative with potential anti-tubercular activity.
Uniqueness
What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide apart is its dual functional groups, which enhance its binding affinity and specificity towards certain enzymes and proteins. This makes it a more potent inhibitor compared to other similar compounds .
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole moiety linked to a sulfamoylphenyl group. The structural formula can be represented as follows:
This structure is critical as it influences the biological activity of the compound. The presence of the thiadiazole ring is known to enhance various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated effectiveness against various bacterial strains and fungi. A review highlighted that derivatives with halogen substitutions showed increased antibacterial activity against Gram-positive bacteria and antifungal properties against strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 8d | A. niger | 32–42 | Moderate |
| Compound 8e | C. albicans | 32–42 | Moderate |
| Compound 19 | S. aureus | 62.5 | Marginal |
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For example, a study demonstrated that certain thiadiazole derivatives significantly inhibited the proliferation of cancer cells such as HeLa cells and induced apoptosis . The mechanism of action often involves interference with cell cycle progression.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Prototype 5d | HeLa | 0.37 | Apoptosis induction |
| Prototype 5g | HeLa | 0.73 | Cell cycle arrest |
| Sorafenib | HeLa | 7.91 | Reference drug |
Case Studies
- Antimicrobial Efficacy : A study focused on a series of thiadiazole derivatives indicated that specific substitutions at the phenyl ring enhanced antibacterial activity against E. coli and Pseudomonas aeruginosa. Compounds with nitro groups showed the highest efficacy .
- Anticancer Studies : Another investigation into the anticancer effects revealed that certain derivatives not only inhibited growth but also triggered apoptotic pathways in various cancer cell lines. The binding affinity to targets such as VEGFR-2 was confirmed through in silico studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
